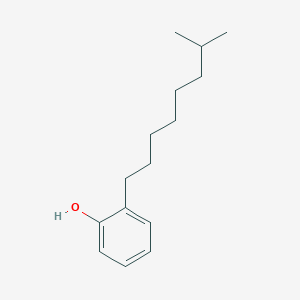

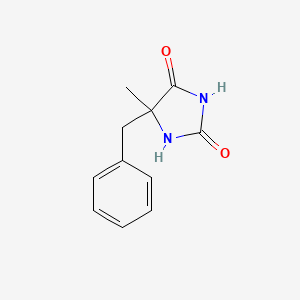

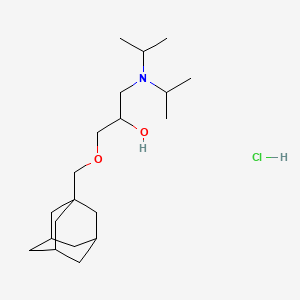

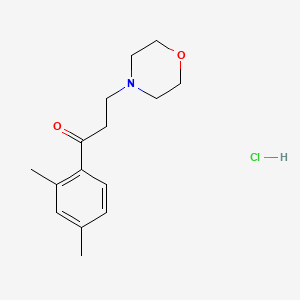

![molecular formula C40H58N4O4S B1654907 2-(dicyclohexylamino)-N-(4-{4-[2-(dicyclohexylamino)acetamido]benzenesulfonyl}phenyl)acetamide CAS No. 2907-88-2](/img/structure/B1654907.png)

2-(dicyclohexylamino)-N-(4-{4-[2-(dicyclohexylamino)acetamido]benzenesulfonyl}phenyl)acetamide

概要

説明

NSC 37249, also known as Adenovirus Proteinase Inhibitor, is a compound with the chemical formula C₄₀H₅₈N₄O₄S. It acts as a potent and selective inhibitor against adenovirus cysteine proteinase AVP. Specifically, it targets both the AVP co-factor pVIc N-terminal binding pocket (with a binding constant, Ki, of 150 nM) and the AVP-pVIc substrate-binding site (Ki = 400 nM) . This compound effectively blocks AVP-pVIc active complex formation and catalytic activity without affecting trypsin or papain protease activity even at high concentrations .

化学反応の分析

NSC 37249 undergoes various chemical reactions, including oxidation, reduction, and substitution. specific reagents and conditions are not well-documented. Major products formed from these reactions remain unspecified.

科学的研究の応用

NSC 37249 has found applications in various scientific fields:

Chemistry: Its inhibition of adenovirus proteinase makes it valuable for studying protease mechanisms.

Biology: Researchers use it to explore adenovirus replication and protein processing.

Medicine: Investigating its antiviral properties may lead to therapeutic applications.

Industry: Its potential as a drug candidate warrants further investigation.

作用機序

NSC 37249 は、コファクター pVIc と基質結合部位の両方に結合することで、アデノウイルスプロテアーゼを阻害します。 これにより、複合体の形成と触媒活性が阻止され、最終的にウイルスの複製が阻害されます。 .

類似化合物との比較

詳細な比較は少ないですが、NSC 37249 の独自の二重標的化機構は、それを際立たせています。類似の化合物は、入手可能な文献には明確に記載されていません。

準備方法

NSC 37249 の合成経路は、特定の反応条件を伴います。残念ながら、工業生産方法の詳細については、文献では容易に入手できません。

3. 化学反応解析

NSC 37249 は、酸化、還元、置換などのさまざまな化学反応を起こします。特定の試薬や条件は十分に文書化されていません。これらの反応から生成された主要な生成物は、特定されていません。

4. 科学研究への応用

NSC 37249 は、さまざまな科学分野で応用されています。

化学: アデノウイルスプロテアーゼの阻害により、プロテアーゼ機構の研究に役立ちます。

生物学: 研究者は、これを用いてアデノウイルスの複製とタンパク質処理を調べています。

医学: 抗ウイルス特性の調査により、治療への応用につながる可能性があります。

産業: 薬物候補としての可能性は、さらなる調査が必要です。

特性

IUPAC Name |

2-(dicyclohexylamino)-N-[4-[4-[[2-(dicyclohexylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H58N4O4S/c45-39(29-43(33-13-5-1-6-14-33)34-15-7-2-8-16-34)41-31-21-25-37(26-22-31)49(47,48)38-27-23-32(24-28-38)42-40(46)30-44(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h21-28,33-36H,1-20,29-30H2,(H,41,45)(H,42,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYJJPSTWWRURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CN(C4CCCCC4)C5CCCCC5)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284445 | |

| Record name | n,n'-(sulfonyldibenzene-4,1-diyl)bis[2-(dicyclohexylamino)acetamide](non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2907-88-2 | |

| Record name | NSC37249 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n'-(sulfonyldibenzene-4,1-diyl)bis[2-(dicyclohexylamino)acetamide](non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

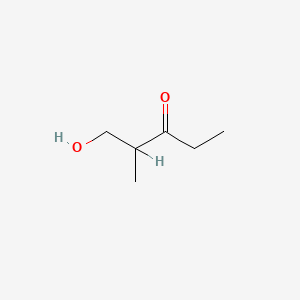

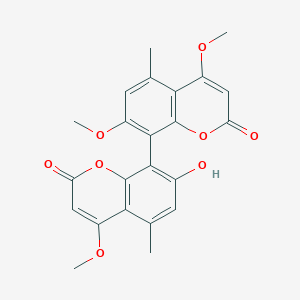

![Ethanamine, 2-[(diphenylmethyl)thio]-N,N-dimethyl-](/img/structure/B1654834.png)